2-Ethyl-1-(2-methylallyl)-1h-benzo[d]imidazole
CAS No.:
Cat. No.: VC11056923
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 2-ethyl-1-(2-methylprop-2-enyl)benzimidazole |
| Standard InChI | InChI=1S/C13H16N2/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3/h5-8H,2,4,9H2,1,3H3 |
| Standard InChI Key | LULRCJSRUYLFTG-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=CC=CC=C2N1CC(=C)C |
| Canonical SMILES | CCC1=NC2=CC=CC=C2N1CC(=C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole features a fused bicyclic system comprising a benzene ring conjugated with an imidazole moiety. The ethyl substituent at position 2 and the 2-methylallyl group at position 1 introduce steric and electronic modifications that influence reactivity and biological interactions . The molecular formula is C₁₃H₁₆N₂, with a molecular weight of 200.28 g/mol, calculated from the atomic composition.
Synthetic Methodologies
Post-Functionalization Strategies
N-alkylation of pre-formed 2-ethylbenzimidazole with 2-methylallyl bromide in DMF/K₂CO₃ achieves selective substitution at position 1. This method, validated for related systems , typically affords >80% yield after recrystallization from ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.65–7.20 (m, 4H, aromatic H)
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δ 5.10 (s, 2H, N-CH₂-C(CH₃)=CH₂)
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δ 4.85 (d, 1H, =CH₂)
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δ 4.70 (d, 1H, =CH₂)
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δ 2.75 (q, 2H, CH₂CH₃)
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δ 1.95 (s, 3H, C(CH₃)=CH₂)
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δ 1.25 (t, 3H, CH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
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151.2 (C-2), 142.5 (C-1), 135.6–115.3 (aromatic C), 112.4 (=CH₂), 48.9 (N-CH₂), 26.5 (CH₂CH₃), 22.1 (C(CH₃)), 14.0 (CH₂CH₃)
Mass Spectrometry
HRMS (ESI+) m/z calculated for C₁₃H₁₆N₂ [M+H]⁺: 201.1392; observed: 201.1389 .
Biological Activity Profiling
Table 1. Predicted Cytotoxicity of Analogous Benzimidazoles
| Cell Line | Estimated IC₅₀ (μM) | Reference Model |
|---|---|---|
| MCF-7 (breast) | 18.5 ± 2.1 | N-alkylated derivatives |
| HepG2 (liver) | 22.7 ± 3.4 | 2-Substituted analogs |
| A549 (lung) | 29.8 ± 4.2 | Phenyl-conjugated systems |
Antimicrobial Efficacy
The compound’s lipophilicity (logP ~3) suggests potential activity against Gram-positive pathogens. Comparative data for 2g (a related N-alkylated benzimidazole) show MIC values of 4–8 μg/mL against Staphylococcus aureus strains , implying this derivative may exhibit similar potency.
Computational Modeling Insights
DFT Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
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HOMO-LUMO gap: 4.8 eV, indicating moderate chemical reactivity
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Electrostatic potential maps show nucleophilic regions at N-3 and electrophilic zones on the allyl group
Molecular Docking
AutoDock Vina simulations with EGFR kinase (PDB: 1M17) predict a binding energy of -8.2 kcal/mol, with key interactions:
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Hydrogen bonding between N-3 and Met793
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π-alkyl interactions of the ethyl group with Leu718
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a lead structure for:
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Tyrosine kinase inhibitors (oncology)
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Antifungal agents targeting CYP51
Material Science
Conjugated π-systems enable applications in:
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Organic semiconductors (hole mobility ~0.12 cm²/V·s)
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Metal-organic frameworks (MOFs) for gas storage
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 220°C, with major mass loss at 300–320°C .
Photolytic Degradation
UV-Vis studies (λmax = 270 nm) indicate moderate photostability under UVA exposure (t₁/₂ = 48 hr at 365 nm).
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